molecular formula C16H17ClFN3O B2881716 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 1286722-56-2

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No. B2881716
CAS RN: 1286722-56-2
M. Wt: 321.78
InChI Key: KQOGJICBOXZPKM-UHFFFAOYSA-N
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone, also known as CPPF, is a synthetic compound that has shown potential for use in scientific research. CPPF is a member of the piperidine class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Molecular Interaction and Pharmacology

One study explored the molecular interaction of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study provided insights into the steric binding interactions and proposed mechanisms for antagonist activity at the CB1 receptor (Shim et al., 2002).

Structural Chemistry

Research on isomorphous structures, including compounds with pyrazole rings, demonstrated the obedience to the chlorine-methyl exchange rule, showcasing the versatility of pyrazole compounds in structural chemistry and their potential for creating isomorphous series (Rajni Swamy et al., 2013).

Synthesis and Biological Evaluation

A study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlighted its antiproliferative activity. This research underlines the importance of detailed structural analysis in understanding the biological activities of novel compounds (Prasad et al., 2018).

Therapeutic Potential

Another area of interest is the therapeutic potential of these compounds. The high-efficacy 5-HT1A receptor activation by a related compound, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640), was reported to exert a curative-like action on allodynia in rats with spinal cord injury, suggesting potential applications in pain management (Colpaert et al., 2004).

Antimicrobial and Anti-inflammatory Applications

Microwave-assisted synthesis and the biological evaluation of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents indicate the broad spectrum of bioactivity that pyrazole derivatives can exhibit. This research shows promising in vivo antiinflammatory and in vitro antibacterial activities, pointing towards the potential of these compounds in therapeutic applications (Ravula et al., 2016).

Anticancer Research

Moreover, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrate the use of these compounds in cancer research. The findings suggest that these compounds could be utilized in developing strategies to overcome microbe resistance to pharmaceutical drugs, in addition to their potential as anticancer agents (Katariya et al., 2021).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c17-15-10-13(18)2-3-14(15)16(22)20-8-4-12(5-9-20)11-21-7-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOGJICBOXZPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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